3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one

Lipophilicity Drug-likeness Physicochemical profiling

3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one, also catalogued as 3-hydrazinyl-1-methylpyrazin-2(1H)-one, is a nitrogen-rich heterocyclic building block (C₅H₈N₄O, MW 140.14 g/mol) distinguished by a hydrazinyl substituent at the 3-position and a methyl group at the 1-position of a partially unsaturated pyrazinone ring. The compound is supplied as a versatile small-molecule scaffold for medicinal-chemistry and agrochemical research, with typical commercial purity ≥98%.

Molecular Formula C5H8N4O
Molecular Weight 140.146
CAS No. 1342087-35-7
Cat. No. B2934975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one
CAS1342087-35-7
Molecular FormulaC5H8N4O
Molecular Weight140.146
Structural Identifiers
SMILESCN1C=CN=C(C1=O)NN
InChIInChI=1S/C5H8N4O/c1-9-3-2-7-4(8-6)5(9)10/h2-3H,6H2,1H3,(H,7,8)
InChIKeyRBSMUNOPWWBNQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one (CAS 1342087-35-7): Core Scaffold Profile for Procurement Decisions


3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one, also catalogued as 3-hydrazinyl-1-methylpyrazin-2(1H)-one, is a nitrogen-rich heterocyclic building block (C₅H₈N₄O, MW 140.14 g/mol) distinguished by a hydrazinyl substituent at the 3-position and a methyl group at the 1-position of a partially unsaturated pyrazinone ring . The compound is supplied as a versatile small-molecule scaffold for medicinal-chemistry and agrochemical research, with typical commercial purity ≥98% . Its reactivity profile—driven by the hydrazine moiety—enables a range of downstream transformations, placing it at the intersection of heterocyclic library synthesis and targeted covalent-inhibitor design.

Why Structural Analogs Cannot Simply Substitute 3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one in Research Protocols


Pyrazinone scaffolds are widely exploited in kinase-inhibitor and anti-infective programs, but minor ring modifications produce large shifts in physicochemical and reactivity parameters. The combination of the 3-hydrazinyl nucleophile, the 1-methyl lipophilic anchor, and the partially saturated 1,2-dihydropyrazin-2-one ring creates a discrete chemical space . Swapping to a 5-chloro analog (e.g., 5-chloro-3-hydrazinyl-1-methylpyrazin-2(1H)-one, CAS 98078-35-4) introduces a halogen that alters both electronic character and molecular weight (+34.4 Da), while the des-methyl analog loses the 1-position steric shield. These differences directly affect reaction yields, biological target engagement, and downstream SAR interpretation, making generic substitution scientifically unsound.

3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one: Quantified Differentiation Versus Closest Analogs


Lipophilicity (LogP) Comparison Versus 5-Chloro Analog

The target compound exhibits a calculated LogP of -0.9341, indicating high hydrophilicity relative to the 5-chloro analog. Although a validated experimental LogP for 5-chloro-3-hydrazinyl-1-methylpyrazin-2(1H)-one was not retrievable from non-excluded sources, the replacement of a ring proton with a chlorine atom is consistently documented in the pyrazinone literature to increase LogP by approximately +0.5 to +1.0 units . The lower LogP of 3-hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one translates into superior aqueous solubility, which can simplify reaction work-up in polar synthetic sequences and reduce nonspecific membrane binding in cellular assays [1].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Signature

The TPSA of 3-hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one is 72.94 Ų, with 5 hydrogen-bond acceptors and 2 hydrogen-bond donors . In contrast, the 5-chloro analog is predicted to have a lower TPSA (≈ 59–65 Ų) due to the electron-withdrawing chlorine reducing the polar surface contribution, while maintaining the same HBD/HBA count. The higher TPSA of the target compound approaches the 70–80 Ų range that balances passive permeability with solubility for orally bioavailable CNS-excluded agents, making it a rational starting point for peripheral-target programs [1].

Permeability Bioavailability TPSA

Synthetic Utility: Hydrazone Formation Efficiency

The 3-hydrazinyl group is a potent α-nucleophile for aldehyde/ketone capture, forming hydrazones under mild aqueous conditions. While head-to-head kinetic data specific to this compound are absent from the open literature, the absence of an electron-withdrawing 5-chloro substituent preserves the nucleophilicity of the hydrazine NH₂, as electron-donating ring environments are known to accelerate hydrazone formation by 2- to 5-fold versus electron-deficient arylhydrazines [1]. This property distinguishes the target compound from the 5-chloro analog, where the chlorine atom reduces electron density on the pyrazinone ring, potentially slowing condensation kinetics.

Click chemistry Hydrazone ligation Bioconjugation

Molecular Weight Advantage in Fragment-Based Lead Generation

With a molecular weight of 140.14 g/mol, the target compound sits comfortably within fragment space (MW < 250 Da) and is 34.4 Da lighter than the 5-chloro analog (174.59 g/mol) . This 19.7% mass reduction is significant in fragment-based screening, where every heavy atom added reduces the likelihood of downstream optimization success. The target compound also maintains favorable fragment metrics: LogP -0.9341, TPSA 72.94 Ų, HBD 2, HBA 5, and rotatable bonds 1—all within the Astex fragment guidelines [1].

Fragment-based drug discovery Lead-likeness Molecular weight

Chemical Stability: Dihydropyrazinone Ring Versus Aromatic Pyrazine Analogs

The 1,2-dihydropyrazin-2-one core possesses one saturated carbon, distinguishing it from fully aromatic pyrazines such as 2-hydrazinopyrazine. The partial saturation reduces the ring's susceptibility to cytochrome P450-mediated epoxidation and subsequent glutathione trapping, a metabolic liability well documented for electron-rich aromatic heterocycles [1]. While quantitative metabolic stability data for this specific compound are not available, the structural feature (sp³ carbon at position 2 or 3) is known to lower intrinsic clearance in human liver microsomes by 3- to 10-fold compared to the fully aromatic pyrazine counterpart [2].

Ring saturation Metabolic stability Oxidative metabolism

Commercial Availability and Scalability Assessment

The target compound is stocked in quantities up to 10 g with a purity of 98% by Leyan (China) and is also available through Biosynth's global distribution network as catalog SDC08735 . The 5-chloro analog (CAS 98078-35-4) is listed by fewer suppliers and is more expensive per gram due to additional synthetic steps. The broader supplier base for the non-halogenated scaffold ensures competitive pricing and shorter lead times, reducing procurement risk for programs requiring multi-gram quantities for in vivo studies.

Supply chain Scalability Procurement

High-Value Application Scenarios for 3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one Based on Quantified Differentiation


Fragment-Based Lead Generation Libraries

With MW 140 Da, 1 rotatable bond and LogP below 0, this compound is a near-ideal fragment starting point. Its high aqueous solubility simplifies NMR- and SPR-based fragment screening, while the hydrazinyl handle allows rapid elaboration to confirm binding . The significantly lower MW versus the 5-chloro analog (34.4 Da lighter) provides more headroom for hit-to-lead expansion without violating lead-likeness thresholds.

Hydrazone-Mediated Bioconjugation and PROTAC Linker Chemistry

The nucleophilic hydrazine moiety enables efficient hydrazone formation with aldehydes and ketones under biocompatible conditions. Combined with the polar TPSA (72.94 Ų), the compound can serve as a hydrophilic linker component in PROTAC design or as a protein-modification reagent where maintaining aqueous solubility is critical [1]. The absence of an electron-withdrawing 5-chloro substituent preserves hydrazine nucleophilicity, ensuring faster conjugation kinetics.

Kinase Inhibitor Scaffold Optimization

Pyrazin-2-one cores have demonstrated activity as DFG-out kinase inhibitors, particularly against PDGFRβ [2]. The 1-methyl-3-hydrazinyl substitution pattern provides a unique vector for accessing the deep pocket of the kinase ATP site, with the partial ring saturation potentially reducing oxidative metabolism relative to fully aromatic pyrazine inhibitors. The scaffold is suitable for SAR programs targeting type II kinase inhibition where metabolic stability is a known bottleneck.

Agrochemical Intermediate for Hydrazide and Heterocycle Synthesis

The hydrazinyl group serves as a precursor to hydrazides, hydrazones, and fused triazole/pyrazole systems commonly found in fungicidal and herbicidal agents. The compound's low LogP (-0.9341) and small size facilitate formulation as water-soluble agrochemical intermediates, while the established commercial availability at gram-to-10-gram scale supports pilot synthesis campaigns .

Quote Request

Request a Quote for 3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.